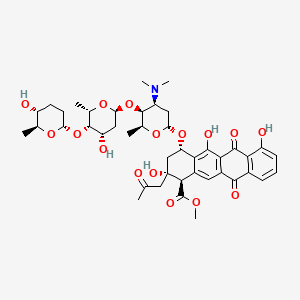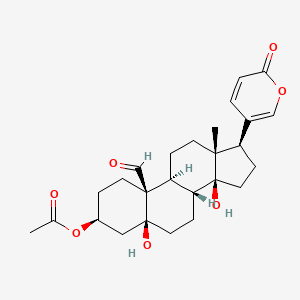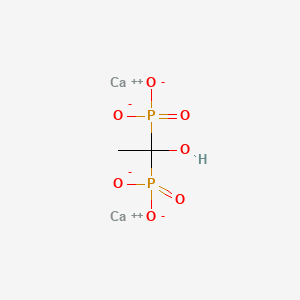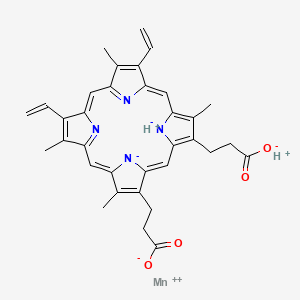
7,8-二氯-1,2,3,4-四氢异喹啉
概述
描述
SKF 64139, also known as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is a potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme catalyzes the conversion of norepinephrine to epinephrine in the final steps of catecholamine synthesis. SKF 64139 has the ability to cross the blood-brain barrier, making it effective in lowering epinephrine levels both in the adrenal gland and the central nervous system .
科学研究应用
SKF 64139在科学研究中有几个应用:
化学: 它被用作研究苯乙醇胺-N-甲基转移酶抑制及其对儿茶酚胺合成的影响的工具。
生物学: SKF 64139用于研究肾上腺素在各种生理过程中的作用,包括心血管功能和应激反应。
医学: 该化合物在调节儿茶酚胺水平有益的疾病(如高血压和某些精神疾病)中具有潜在的治疗应用。
作用机制
SKF 64139通过抑制苯乙醇胺-N-甲基转移酶发挥作用,从而减少去甲肾上腺素向肾上腺素的转化。这种抑制导致肾上腺和中枢神经系统中肾上腺素水平降低。该化合物能够穿过血脑屏障,增强其调节中枢神经系统儿茶酚胺水平的有效性。 SKF 64139的主要分子靶点是苯乙醇胺-N-甲基转移酶,其抑制会导致肾上腺素合成减少 .
生化分析
Biochemical Properties
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine . By inhibiting PNMT, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can modulate the levels of these neurotransmitters, which play crucial roles in the central nervous system. Additionally, this compound has been shown to interact with other biomolecules, including various proteins and enzymes, affecting their activity and function .
Cellular Effects
The effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving catecholamines . This compound can alter gene expression and cellular metabolism by modulating the levels of neurotransmitters and other signaling molecules. In neuronal cells, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been shown to affect synaptic transmission and plasticity, which are critical for learning and memory .
Molecular Mechanism
At the molecular level, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects primarily through the inhibition of PNMT . This inhibition is achieved by binding to the active site of the enzyme, preventing the methylation of phenylethanolamine to form epinephrine . Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline have been studied over various time frames. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form over time, potentially altering its activity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, this compound can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in blood pressure and central nervous system depression . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily through its interaction with PNMT . By inhibiting this enzyme, the compound affects the biosynthesis of catecholamines, leading to changes in metabolic flux and metabolite levels . Additionally, it may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular functions .
Transport and Distribution
The transport and distribution of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are critical for its activity. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . Transporters and binding proteins may facilitate its movement and localization within cells, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent cellular processes, highlighting the importance of understanding its subcellular distribution .
相似化合物的比较
SKF 64139在抑制苯乙醇胺-N-甲基转移酶和穿过血脑屏障方面是独特的。类似的化合物包括:
SKF 29661: 另一种苯乙醇胺-N-甲基转移酶抑制剂,但主要在周围起作用,并且不像SKF 64139那样有效地穿过血脑屏障.
克罗吉林: 一种单胺氧化酶抑制剂,也通过不同的作用机制影响儿茶酚胺水平。
SKF 64139因其对周围和中枢儿茶酚胺水平的双重作用而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具。
准备方法
SKF 64139的合成涉及多个步骤,从四氢异喹啉核心物质的制备开始。反应条件通常包括使用氯化剂在异喹啉环的7和8位引入二氯取代基。工业生产方法可能涉及优化这些反应条件,以实现更高的产率和纯度。 合成路线和反应条件的具体细节在文献中并不容易获得,但一般方法涉及标准有机合成技术 .
属性
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPUBEDBBOGGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210570 | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61563-24-4 | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061563244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08550 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0EP5O913J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
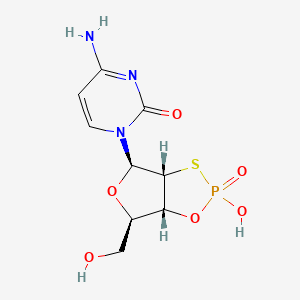
![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)
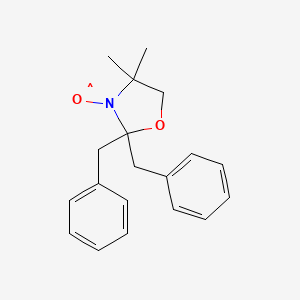

![N-[2-(beta-D-galactopyranosyloxy)-5-nitrophenyl]palmitamide](/img/structure/B1218899.png)
